1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Description

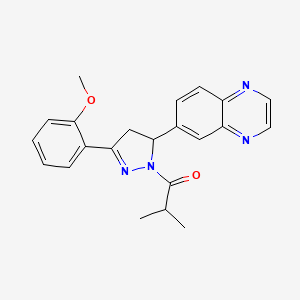

1-(3-(2-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 2-methoxyphenyl group at position 3, a quinoxalin-6-yl moiety at position 5, and a 2-methylpropanoyl group at position 1. The methoxy group on the phenyl ring may influence solubility and binding affinity, while the 2-methylpropanoyl substituent could modulate metabolic stability. Structural characterization of such compounds typically employs X-ray crystallography (via SHELX programs ) and computational analysis (e.g., Multiwfn for wavefunction studies ).

Properties

IUPAC Name |

1-[5-(2-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14(2)22(27)26-20(15-8-9-17-19(12-15)24-11-10-23-17)13-18(25-26)16-6-4-5-7-21(16)28-3/h4-12,14,20H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGNDFSFAQDONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2OC)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(2-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one (CAS Number: 941913-16-2) represents a novel structure within the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 374.4 g/mol. The structure features a quinoxaline moiety connected to a pyrazole ring, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2 |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 941913-16-2 |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that it inhibits cell proliferation through apoptosis induction in breast cancer cells (MCF-7) and prostate cancer cells (PC3) by activating caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated using in vitro assays. The compound was found to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases . The structure-activity relationship (SAR) analysis revealed that modifications in the methoxy group significantly influence its anti-inflammatory activity.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it inhibits bacterial growth by disrupting cell membrane integrity, making it a candidate for further development as an antimicrobial agent .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Case Studies

- Cytotoxicity Assay : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This effect was linked to increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation .

- Anti-inflammatory Study : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histopathological examinations confirmed decreased infiltration of inflammatory cells .

- Antimicrobial Testing : The compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL against tested bacterial strains, indicating robust antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related pyrazoline derivatives (Table 1):

Key Observations :

Quinoxaline vs.

Substituent Effects: The 2-methoxyphenyl group may improve solubility relative to chlorophenyl (in ) or unsubstituted phenyl groups (in ). The 2-methylpropanoyl group could reduce metabolic degradation compared to acetyl or ester substituents in analogues .

Synthetic Routes: The target compound likely shares synthesis pathways with , involving hydrazine intermediates and cyclization steps. However, the quinoxaline moiety may require specialized precursors, such as 6-aminoquinoxaline derivatives.

Pharmacological Potential

- Antitumor Activity: Pyrazolines with extended aromatic systems (e.g., quinoxaline, benzothiazole) show promise in disrupting DNA replication or kinase signaling . The target compound’s quinoxaline group may outperform quinoline derivatives (e.g., ) in binding specificity.

- CNS Activity : Benzothiazole-containing analogues (e.g., ) exhibit antidepressant effects, but the target compound’s lack of a sulfur heterocycle may limit CNS penetration.

Computational and Crystallographic Analysis

- SHELX Refinement : Structural validation of pyrazoline derivatives often relies on SHELXL for high-resolution crystallography , critical for confirming dihydropyrazole ring conformation and substituent orientation.

- Multiwfn Analysis: Electron localization function (ELF) studies could compare charge distribution in the quinoxaline moiety versus quinoline systems, predicting reactivity or binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.